

# CAS number and IUPAC name for 3-(Trifluoromethyl)quinolin-4-amine

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## Compound of Interest

Compound Name: 3-(Trifluoromethyl)quinolin-4-amine

Cat. No.: B2405851

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## Technical Guide: 3-(Trifluoromethyl)quinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of **3-(Trifluoromethyl)quinolin-4-amine**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, and the introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document details the chemical identity, synthetic approaches, and known biological activities of trifluoromethylated quinolin-4-amine derivatives, with a focus on their potential as anticancer agents.

### Chemical Identification

IUPAC Name: **3-(Trifluoromethyl)quinolin-4-amine**

CAS Number: 1820650-23-4

## Physicochemical Data

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>7</sub> F <sub>3</sub> N <sub>2</sub>
Molecular Weight	212.17 g/mol

## Synthesis and Experimental Protocols

The synthesis of **3-(Trifluoromethyl)quinolin-4-amine** typically involves the construction of the quinoline core followed by amination at the 4-position. While a specific protocol for this exact molecule is not readily available in the public domain, a general and robust method involves the nucleophilic aromatic substitution of a suitable 4-chloroquinoline precursor.

### General Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from established methods for the synthesis of 4-aminoquinoline derivatives.

Objective: To synthesize **3-(Trifluoromethyl)quinolin-4-amine** from 4-chloro-3-(trifluoromethyl)quinoline.

Materials:

- 4-chloro-3-(trifluoromethyl)quinoline
- Ammonia (or an ammonia equivalent such as ammonium hydroxide or a protected amine followed by deprotection)
- A suitable solvent (e.g., ethanol, DMSO, or N-methyl-2-pyrrolidone)
- A base (if using an amine salt, e.g., triethylamine, potassium carbonate)
- Standard laboratory glassware and purification equipment (e.g., reflux condenser, magnetic stirrer, rotary evaporator, column chromatography apparatus)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-chloro-3-(trifluoromethyl)quinoline (1 equivalent) in the chosen solvent.
- **Addition of Amine:** Add an excess of the aminating agent (e.g., a solution of ammonia in ethanol or aqueous ammonium hydroxide) to the flask. If an amine salt is used, add a suitable base (1.5-2 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 80°C and 140°C. [1][2] The optimal temperature and reaction time will depend on the specific solvent and aminating agent used. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
- **Purification:** The crude product is then purified. This may involve the following steps:
  - Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
  - Wash the organic layer with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate and filter.
  - Concentrate the filtrate under reduced pressure.
  - Purify the resulting residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
- **Characterization:** Confirm the identity and purity of the final product using analytical techniques such as NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ ), mass spectrometry, and elemental analysis.

## Biological Activity and Potential Applications

Derivatives of trifluoromethyl-substituted quinolin-4-amines have shown promising biological activities, particularly as anticancer agents. The trifluoromethyl group is known to enhance the anticancer potential of various scaffolds.

## Anticancer Activity

Studies on related 2-(trifluoromethyl)quinolin-4-amine derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines, including prostate (PC3), leukemia (K562), and cervical cancer (HeLa) cells.[3] Some of these compounds exhibited IC<sub>50</sub> values in the nanomolar range, indicating high potency.[3]

Table 1: In Vitro Cytotoxicity of Representative 2-(Trifluoromethyl)quinolin-4-amine Derivatives[3]

Compound	PC3 IC <sub>50</sub> (μM)	K562 IC <sub>50</sub> (μM)	HeLa IC <sub>50</sub> (μM)
5e	0.49	0.08	0.01
5f	-	-	<0.01
5o	-	-	<0.01
Combretastatin A-4	-	-	0.02

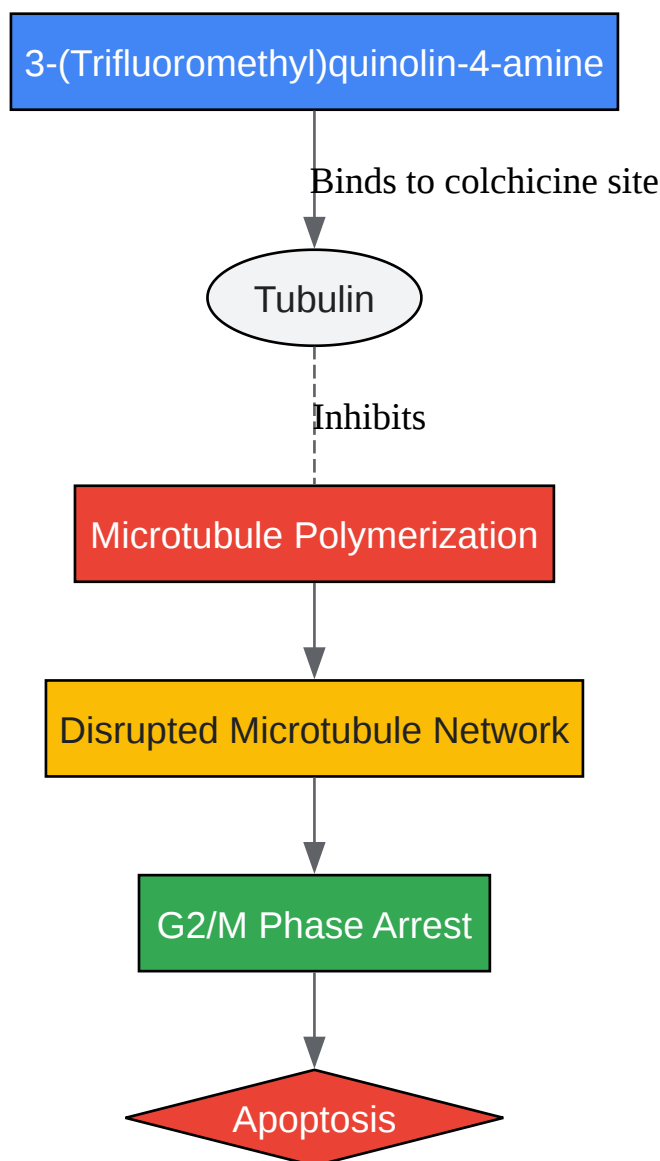
Note: Data for 2-(trifluoromethyl)quinolin-4-amine derivatives is presented as a proxy for the potential activity of the 3-substituted isomer.

## Signaling Pathways and Mechanisms of Action

The anticancer effects of quinoline derivatives are often attributed to their interaction with key cellular pathways involved in cell proliferation and survival. For trifluoromethylated quinolin-4-amines, two potential mechanisms of action have been elucidated for related compounds: inhibition of microtubule polymerization and modulation of the PI3K/Akt signaling pathway.

### Inhibition of Microtubule Polymerization

Certain 2-(trifluoromethyl)quinolin-4-amine derivatives have been identified as microtubule-targeted agents.[3] They are proposed to bind to the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[3]

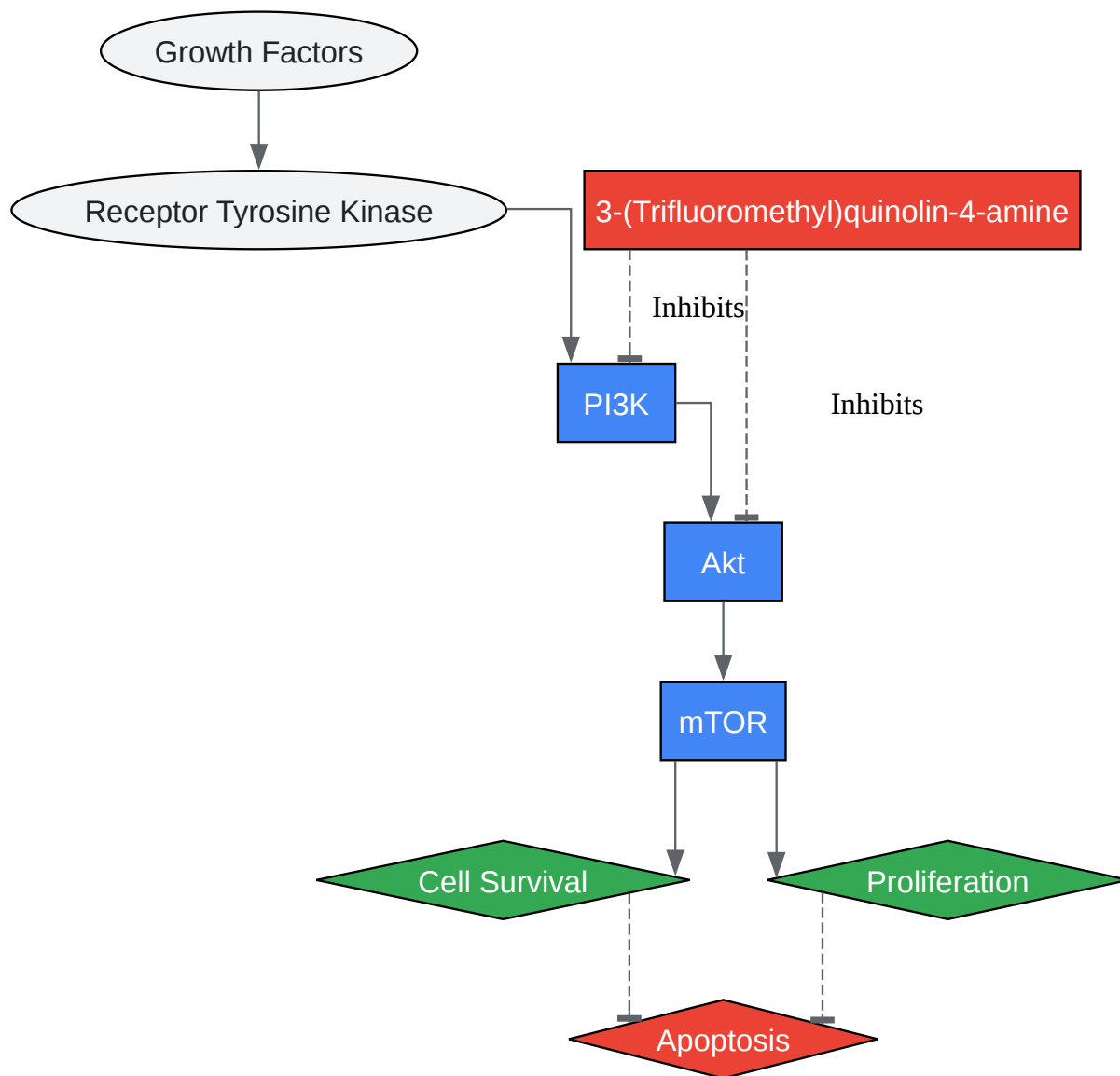


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Caption: Inhibition of Microtubule Polymerization by **3-(Trifluoromethyl)quinolin-4-amine**.

## PI3K/Akt Signaling Pathway Inhibition

4-Aminoquinoline derivatives have been shown to sensitize cancer cells to Akt inhibitors and can interfere with the PI3K/Akt/mTOR signaling pathway.<sup>[4][5]</sup> This pathway is crucial for cell survival, proliferation, and angiogenesis. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.



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Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

## Conclusion

**3-(Trifluoromethyl)quinolin-4-amine** and its derivatives represent a promising class of compounds for further investigation in drug discovery, particularly in the development of novel anticancer therapeutics. The synthetic accessibility of the 4-aminoquinoline scaffold, combined

with the beneficial properties imparted by the trifluoromethyl group, makes these molecules attractive candidates for optimization and preclinical evaluation. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of this compound class.

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## References

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Discovery of novel 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents with microtubule polymerization inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
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